molecular formula C10H28N6 B1220003 Pentaethylenehexamine CAS No. 4067-16-7

Pentaethylenehexamine

Cat. No.: B1220003
CAS No.: 4067-16-7
M. Wt: 232.37 g/mol
InChI Key: LSHROXHEILXKHM-UHFFFAOYSA-N
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Description

Pentaethylenehexamine is an organic amine composed of five ethylene groups (-CH₂CH₂-) joined together in a chain by four secondary amine groups (-NH-) and terminated on each end by primary amine groups (-NH₂). It is a hexadentate ligand, owing to the Lewis basicity of the six amine groups . This compound is part of the polyethyleneamines category and is often found in commercial mixtures .

Mechanism of Action

Target of Action

Pentaethylenehexamine (PEHA) is an organic amine composed of five ethylene groups joined together in a chain by four secondary amine groups and terminated on each end by primary amine groups . It is a hexadentate ligand, owing to the Lewis basicity of the six amine groups . This means it can bind to six different sites on a central atom, making it a versatile ligand for various metal ions .

Mode of Action

As a ligand, PEHA can coordinate with various metal ions such as cobalt, nickel, copper, zinc, cadmium, lanthanum, neodymium, europium, samarium, lead, thorium, or uranium . The coordination of PEHA with these metal ions can result in the formation of various metal complexes . These complexes can have different properties and uses depending on the metal ion involved.

Biochemical Pathways

It’s known that peha can undergo an eschweiler–clarke reaction with formaldehyde and formic acid to substitute all of the amine hydrogen atoms with methyl groups, giving octamethylthis compound (ompeha) . PEHA can also rearrange to form N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine .

Pharmacokinetics

As an organic amine, it can form ammonium salts by reaction with various acids . This property could potentially influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of PEHA.

Result of Action

Its ability to form various metal complexes suggests that it could potentially influence a wide range of biochemical processes depending on the specific metal ion involved .

Action Environment

The action, efficacy, and stability of PEHA can be influenced by various environmental factors. For instance, its ability to form ammonium salts suggests that the pH of the environment could potentially influence its action . Additionally, the presence of various metal ions in the environment could influence the types of metal complexes that PEHA forms .

Biochemical Analysis

Biochemical Properties

Pentaethylenehexamine plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. It acts as a strong field ligand and can coordinate with metals such as cobalt, nickel, copper, zinc, cadmium, lanthanum, neodymium, europium, samarium, lead, thorium, and uranium . These interactions are crucial in various biochemical processes, including enzyme catalysis and stabilization of biomolecules.

Cellular Effects

This compound has been shown to influence cellular processes significantly. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been used to activate cellulose-based carriers for enzyme immobilization, which can impact cellular functions by altering enzyme activity . Additionally, it has been observed to cause genetic mutations in bacterial and Drosophila models, indicating its potential impact on gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can undergo reactions such as the Eschweiler–Clarke reaction, where all amine hydrogen atoms are substituted with methyl groups, forming octamethylthis compound . This compound can also rearrange to form other derivatives, such as N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine . These molecular transformations can influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is known to be extremely toxic to aquatic organisms and may cause long-term effects in the aquatic environment . Studies have shown that it can produce long-term effects in laboratory settings, although detailed information on its stability and degradation is limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to be toxic, causing adverse effects such as irritation, sensitization, and corrosion in short-term tests in animals . There is limited information on the subchronic or chronic effects of exposure to this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its use in ion exchange resins and carbon dioxide capture . It can form ammonium salts by reacting with various acids, and these salts can be used in different biochemical processes. The metabolic pathways involving this compound are crucial for its applications in industrial and environmental settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been used in the preparation of lectin-affinity adsorbents and enzyme immobilization, indicating its role in cellular transport and distribution . These interactions can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound has been shown to localize to specific subcellular compartments, such as lysosomes, when used in the synthesis of carbon dots . Its subcellular localization can influence its activity and function, as well as its interactions with other biomolecules. The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its biochemical properties.

Comparison with Similar Compounds

Properties

IUPAC Name

N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2
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InChI Key

LSHROXHEILXKHM-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCNCCNCCNCCN)N
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Molecular Formula

C10H28N6
Record name PENTAETHYLENEHEXAMINE
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DSSTOX Substance ID

DTXSID7025843
Record name Pentaethylenehexamine
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Molecular Weight

232.37 g/mol
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Physical Description

Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid
Record name PENTAETHYLENEHEXAMINE
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Record name 3,6,9,12-Tetraazatetradecane-1,14-diamine
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Boiling Point

662 to 734 °F at 760 mmHg (USCG, 1999)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1 at 68 °F (USCG, 1999)
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CAS No.

4067-16-7
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Synthesis routes and methods I

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
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Synthesis routes and methods II

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-8, 1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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